molecular formula C9H19N3S B14897815 n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide

n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide

Cat. No.: B14897815
M. Wt: 201.33 g/mol
InChI Key: ZHQHZZBPYUHSIR-UHFFFAOYSA-N
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Description

n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide is an organic compound with the molecular formula C9H19N3S It is a hydrazine derivative that features a cyclohexyl group and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide typically involves the reaction of cyclohexylamine with 2,2-dimethylhydrazine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclohexylamine: reacts with in the presence of a suitable solvent.

    Carbon disulfide: is then added to the reaction mixture.

  • The reaction is allowed to proceed at a specific temperature and pressure to yield this compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to achieve high yields and purity. This involves the use of advanced equipment and precise control of reaction parameters. The industrial production methods may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or carbothioamide groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    n-Cyclohexyl-2-pyrrolidone: Another cyclohexyl derivative with different functional groups.

    n-Cyclohexyl-2,2-dimethylhydrazinecarbothioamide: A closely related compound with similar structural features.

Uniqueness

n-Cyclohexyl-2,2-dimethylhydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19N3S

Molecular Weight

201.33 g/mol

IUPAC Name

1-cyclohexyl-3-(dimethylamino)thiourea

InChI

InChI=1S/C9H19N3S/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13)

InChI Key

ZHQHZZBPYUHSIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=S)NC1CCCCC1

Origin of Product

United States

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